molecular formula C10H15ClN4O2 B2475733 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1185316-09-9

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No.: B2475733
CAS No.: 1185316-09-9
M. Wt: 258.71
InChI Key: MSPZCQJRCXFOKM-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C10H14N4O2·HCl It is a derivative of pyridine and piperidine, featuring a nitro group at the 3-position of the pyridine ring and an amine group at the 2-position, which is further substituted with a piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Amination: The nitro-pyridine derivative is then subjected to amination, where an amine group is introduced at the 2-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Piperidinyl Substitution: The resulting 2-amino-3-nitropyridine is then reacted with piperidine under suitable conditions to introduce the piperidin-4-yl group at the amine position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to 3-amino-N-(piperidin-4-yl)pyridin-2-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(piperidin-4-yl)pyridin-2-amine: Similar structure but with a methyl group instead of a nitro group.

    N-(pyridin-4-yl)pyridin-4-amine: Lacks the nitro and piperidinyl substitutions.

    3-Nitro-N-(pyridin-4-yl)pyridin-2-amine: Similar structure but without the piperidinyl group.

Uniqueness

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPZCQJRCXFOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (8.5 g, 26.4 mmol) in hydrogen chloride (4 M solution in methanol, 50 mL) was stirred at room temperature for 3 hours. It was concentrated under reduced pressure to give crude 3-nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (6 g, 23.2 mmol, 88% yield) which was used without further purification.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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